molecular formula C28H20N2 B3164993 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- CAS No. 894791-44-7

9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-

Cat. No. B3164993
CAS RN: 894791-44-7
M. Wt: 384.5 g/mol
InChI Key: DUJHBLBNMJIXGF-UHFFFAOYSA-N
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Description

“9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is a chemical compound with the molecular formula C28H20N2. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is complex, with a molecular weight of 384.5 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” are not fully detailed in the search results. It is known to be a solid at 20°C .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

This compound is suitable for use in research and development studies related to organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel. They can offer improved performance over traditional inorganic semiconductors in certain applications.

Molecular Electronics

It’s also used in the field of molecular electronics . Molecular electronics is the study and application of molecular building blocks for the fabrication of electronic components. It’s an interdisciplinary area that spans physics, chemistry, and materials science.

Sensors

The compound has applications in the development of sensors . Sensors based on organic materials can offer advantages such as flexibility, low cost, and the ability to detect a wide range of substances.

Organic Photovoltaics (OPVs)

It’s used in research related to organic photovoltaics (OPVs) . OPVs are a type of solar cell that uses organic electronics–a branch of electronics dealing with conductive organic polymers or small organic molecules–for light absorption and charge transport.

Organic Light-Emitting Diodes (OLEDs)

The compound is suitable for use in organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Inkless and Erasable Printing Media

Interestingly, derivatives of this compound have shown potential for application in inkless and erasable printing media . This is due to their photochromic behavior, which allows them to exhibit significant color changes under light, along with excellent stability and appropriate photochromic lifetimes .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Target of Action

Similar compounds have been used in the development of organic light-emitting diodes (oleds) and as emissive layers or hole transport layers . These applications suggest that the compound may interact with specific electronic structures within these devices.

Mode of Action

It’s known that similar compounds function as hole-transporting materials in oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may interact with its targets by facilitating the movement of electrical charges.

Biochemical Pathways

The compound’s role in oleds suggests it may influence electron transport pathways within these devices .

Pharmacokinetics

Its molecular weight is reported to be 3845 g/mol, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been used to develop deep-blue fluorescent emitters for oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may contribute to the luminescence and efficiency of these devices.

Action Environment

The action environment of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is likely to be within the electronic structures of devices such as OLEDs . Environmental factors that could influence its action, efficacy, and stability include the presence of other electronic components, the device’s operating conditions, and the physical and chemical properties of the compound itself.

properties

IUPAC Name

N-naphthalen-1-yl-9-phenylcarbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2/c1-2-11-22(12-3-1)30-27-16-7-6-14-24(27)25-19-21(17-18-28(25)30)29-26-15-8-10-20-9-4-5-13-23(20)26/h1-19,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJHBLBNMJIXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC=CC5=CC=CC=C54)C6=CC=CC=C62
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731069
Record name N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-

CAS RN

894791-44-7
Record name N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen, 12 mL of dehydration xylene was added to a mixture of 3.7 g (10 mmol) of 3-iodo-9-phenylcarbazole, 1.6 g (5 mmol) of 1-aminonaphthalen, 60 mg (0.1 mmol) of bis(dibenzylideneacetone)palladium(0), 200 μL (0.5 mmol) of tri(t-butyl)phosphine (49 wt % hexane solution), 3 g (30 mmol) of t-butoxysodium (abbreviation: t-BuONa). This was stirred while heating at 90° C. under a nitrogen atmosphere for 7 hours. After the termination of the reaction, this suspension was added with about 200 mL of hot toluene and was filtered through florisil®, alumina, and celite. The obtained filtrate was concentrated and this residue was separated by silica gel column chromatography (toluene:hexane=1:1). When an obtained solid was recrystallized with a mixture of ethyl acetate and hexane, 1.5 g of 3-[N-(1-naphthyl)amino]-9-phenylcarbazole (PCN) that was a target substance and was cream-colored powder was obtained in a yield of 79% (Synthesis Scheme (g-1)).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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